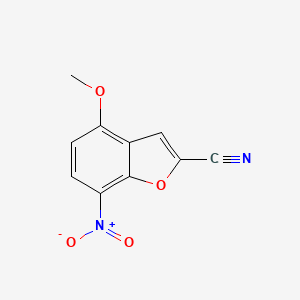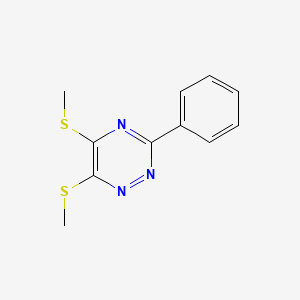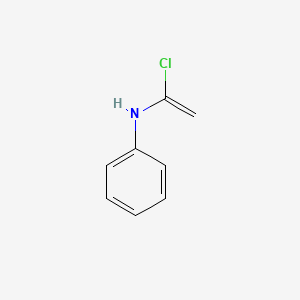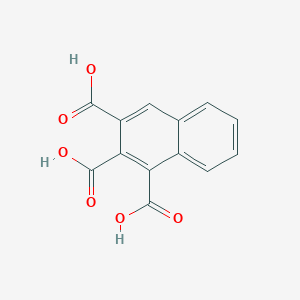
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet commercial standards.
Analyse Chemischer Reaktionen
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its stability and versatility.
Wirkmechanismus
The mechanism by which 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of reactive silicon species, which can participate in various transformations. In biological systems, its interactions with biomolecules are influenced by its hydrophobic and hydrophilic properties, as well as its ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can be compared with other organosilicon compounds, such as:
Tetramethyldisiloxane: Lacks the phenyl and propyl groups, making it less complex and with different reactivity.
Phenyltrimethoxysilane: Contains a phenyl group but has different functional groups attached to the silicon atom, leading to different chemical behavior.
Hexamethyldisiloxane: Similar in structure but lacks the phenyl and propyl groups, resulting in different physical and chemical properties.
Eigenschaften
CAS-Nummer |
88237-93-8 |
|---|---|
Molekularformel |
C14H26OSi2 |
Molekulargewicht |
266.53 g/mol |
IUPAC-Name |
trimethyl-[methyl-(3-methylphenyl)-propylsilyl]oxysilane |
InChI |
InChI=1S/C14H26OSi2/c1-7-11-17(6,15-16(3,4)5)14-10-8-9-13(2)12-14/h8-10,12H,7,11H2,1-6H3 |
InChI-Schlüssel |
ZYEATRQLBRKFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(C1=CC=CC(=C1)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)

![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)



![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
